N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide is a structurally complex oxalamide derivative characterized by two key features: (1) a 1,4-dioxaspiro[4.4]nonane ring system and (2) a mesityloxalamide (N2-mesityl-substituted oxalamide) group. The spirocyclic dioxolane moiety imparts conformational rigidity and stereochemical control, which are critical in supramolecular and enantioselective applications .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-8-13(2)16(14(3)9-12)21-18(23)17(22)20-10-15-11-24-19(25-15)6-4-5-7-19/h8-9,15H,4-7,10-11H2,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHHYRNGIGEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine with Mesityloxalyl Chloride
The most widely reported method involves the condensation of 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine (spirocyclic amine) with mesityloxalyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as triethylamine (TEA) to neutralize HCl byproducts.
Procedure :
- Mesityloxalyl chloride synthesis : Mesityloxalic acid is treated with thionyl chloride (SOCl₂) at 0–5°C for 2 hours to generate mesityloxalyl chloride.
- Amidation : The spirocyclic amine (1.0 equiv) is added dropwise to a solution of mesityloxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C. TEA (2.0 equiv) is added to maintain a pH >8. The mixture is stirred at room temperature for 12 hours.
- Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 0°C → RT | |
| Purity (HPLC) | >98% |
Alternative Route via Oxalyl Chloride Intermediate
A two-step approach employs oxalyl chloride to activate the oxalamide backbone:
- Oxalyl chloride activation : Oxalyl chloride (1.2 equiv) reacts with mesitylamine in DCM at −10°C to form N-mesityloxalyl chloride.
- Coupling with spirocyclic amine : The intermediate is reacted with 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Advantages : Higher functional group tolerance compared to direct mesityloxalyl chloride synthesis.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield.
Procedure :
- Equimolar amounts of spirocyclic amine and mesityloxalyl chloride are mixed in acetonitrile.
- The mixture is irradiated at 100°C for 10 minutes under 300 W power.
- The product precipitates upon cooling and is filtered.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85% | |
| Reaction Time | 10 minutes | |
| Solvent | Acetonitrile |
Industrial-Scale Production
Continuous Flow Reactor Synthesis
For large-scale manufacturing, continuous flow systems enhance safety and efficiency:
- Reagents : Spirocyclic amine and mesityloxalyl chloride are pumped into a PTFE reactor at 0.5 mL/min.
- Conditions : Residence time = 30 minutes; temperature = 25°C.
- Purification : In-line liquid-liquid extraction removes HCl and unreacted reagents.
Advantages :
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
- Recrystallization : Ethanol/water (7:3) yields crystals with >99.5% purity.
- HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 minutes.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets and pathways. The spiroketal core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
A. Spirocyclic Compounds
- (R,R)-trans-2,3-Bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane: This chiral host compound shares the 1,4-dioxaspiro[4.4]nonane core with the target molecule. Its spiro architecture enables enantioselective photodimerization of coumarins, highlighting the role of the dioxaspiro ring in spatial confinement and stereochemical control . Unlike the target compound, it lacks the mesityloxalamide group, instead featuring hydroxyl-diphenylmethyl substituents.
- 1,4-Dioxaspiro[4.4] Compounds from Oleic Acid : Synthesized for biolubricant applications, these spiro derivatives exhibit low-temperature fluidity and tribological stability due to their cyclic ether and hydrocarbon backbones . The target compound’s amide groups differentiate it, likely shifting applications toward pharmaceuticals or agrochemicals.
B. Mesityl-Substituted Amides
- N-(2,6-Dimethylphenyl)-2-carboxamide (Compound 13, ) : This simple mesityl-substituted carboxamide lacks the spiro ring and oxalamide linker. Its physicochemical properties (e.g., solubility, melting point) are governed by the planar carboxamide group and aryl steric effects, contrasting with the target compound’s three-dimensional spiro system .
- N-(2,6-Diethylphenyl)-3-methyl-2-carboxamide (Compound 24, ) : The ethyl groups increase hydrophobicity compared to the target’s methyl-substituted mesityl group. Such variations influence lipophilicity and bioavailability in drug design .
Functional Group Variations
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding and Stability: The pyrrolidinone derivative () demonstrates intramolecular C–H···O hydrogen bonding, stabilizing its S(7) ring motif . The target compound’s oxalamide group may similarly engage in intermolecular H-bonding, enhancing crystallinity compared to non-amide spiro compounds (e.g., biolubricants in ).
- Melting Points and Solubility : Mesityl-substituted amides () generally exhibit higher melting points than aliphatic analogs due to aryl stacking. The spiro ring’s rigidity could further elevate the target compound’s melting point relative to linear analogs .
- Stereochemical Impact : The spiro system’s fixed conformation may reduce rotational entropy, improving enantiomeric resolution in chiral separations—a property leveraged in ’s photodimerization studies .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- CAS Number : 899982-42-4
The compound features a spirocyclic structure that is significant for its chemical properties and potential interactions in biological systems. The presence of the oxalamide functional group suggests possible interactions with biological targets such as enzymes or receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Spirocyclic Structure : This may involve cyclization reactions under controlled conditions.
- Functionalization : The introduction of the mesityl group and oxalamide moiety requires specific reagents and conditions to ensure high yield and purity.
- Characterization : Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Research indicates that compounds with similar structures may exhibit inhibitory effects on specific enzymatic pathways or modulate receptor activity. While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with biological targets at the molecular level.
Potential Therapeutic Applications
The compound has shown promise in various studies related to:
- Cancer Research : Inhibitors targeting the menin-MLL interaction have been explored for their potential in treating certain leukemias and solid tumors .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, suggesting a role in metabolic disorders.
Table 1: Summary of Relevant Studies
Q & A
Q. What are the typical synthetic routes and characterization methods for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide?
Synthesis involves multi-step reactions starting with the preparation of intermediates like the spirocyclic dioxaspiro[4.4]nonane derivative and mesitylamine. A common approach is coupling these intermediates via oxalyl chloride or activated oxalate esters. For example, oxalamide formation often uses oxalyl chloride in anhydrous dioxane under inert atmospheres to prevent hydrolysis . Characterization relies on:
- FTIR to confirm carbonyl (1670–1690 cm⁻¹) and amide N–H (3300–3317 cm⁻¹) stretches.
- ¹H/¹³C-NMR to resolve spirocyclic protons (δ 1.5–3.5 ppm) and mesityl aromatic signals (δ 6.8–7.2 ppm) .
- Mass spectrometry for molecular ion validation.
Q. How is the spirocyclic dioxaspiro[4.4]nonane moiety synthesized for this compound?
The spirocyclic core is typically prepared via acid-catalyzed cyclization of 1,4-diols with ketones. For instance, reacting 1,4-cyclohexanedione with ethylene glycol under Dean-Stark conditions forms the dioxaspiro ring. Subsequent functionalization (e.g., bromination at the 2-position) enables alkylation with mesityloxalamide precursors .
Q. What solvents and reaction conditions optimize oxalamide coupling efficiency?
Anhydrous solvents (dioxane, DMF) under nitrogen/argon atmospheres are critical to avoid side reactions. Triethylamine or DMAP is used as a base to scavenge HCl during amide bond formation. Reactions are typically stirred at 0–25°C for 12–24 hours, with yields improved by slow addition of oxalyl chloride .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data during structural validation?
Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR to identify dynamic processes in the spirocyclic system .
- 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals, particularly in the mesityl and spirocyclic regions .
- HPLC purification to isolate stereoisomers or byproducts .
Q. What strategies enhance the compound’s stability in biological assays?
The dioxaspiro ring’s hydrolytic sensitivity requires:
- pH-controlled buffers (pH 6–7.4) to minimize ring-opening.
- Lyophilization for long-term storage.
- Prodrug approaches , such as masking the oxalamide with ester groups, to improve metabolic stability .
Q. How can structure-activity relationships (SAR) guide modifications for improved bioactivity?
Key SAR parameters:
- Spiro ring size : Smaller rings (e.g., [4.4] vs. [4.5]) increase steric hindrance, potentially enhancing target selectivity .
- Mesityl substituents : Electron-withdrawing groups (e.g., -NO₂) on the mesityl ring may improve binding to hydrophobic enzyme pockets .
- Oxalamide linker rigidity : Introducing methylene spacers alters conformational flexibility and potency .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Kinase inhibition profiling using ADP-Glo™ or fluorescence polarization assays.
- Cellular cytotoxicity assays (e.g., MTT) on cancer lines (e.g., HeLa, MCF-7) to correlate kinase inhibition with apoptosis .
- Molecular docking with homology models of kinases (e.g., EGFR, VEGFR) to predict binding modes .
Q. How do computational methods aid in predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
